ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-bromobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-methylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C22H20FNO4 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
ethyl (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20FNO4/c1-4-28-22(26)20-14(2)24(17-9-11-18(27-3)12-10-17)21(25)19(20)13-15-5-7-16(23)8-6-15/h5-13H,4H2,1-3H3/b19-13- |
InChI Key |
YQZFRFIBNBWANJ-UYRXBGFRSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC)C |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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